Cas no 320417-05-8 (4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime)

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime is a specialized organic compound featuring a chlorophenoxy and nitro-substituted benzene core, functionalized with an O-methyloxime group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly for constructing complex heterocycles or agrochemical derivatives. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups enhances its utility in regioselective reactions. The O-methyloxime moiety offers stability while remaining amenable to further transformations, such as condensation or reduction. Its well-defined molecular architecture ensures consistent performance in research applications, including pharmaceutical or material science development. Handling requires standard precautions for nitroaromatic compounds.
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime structure
320417-05-8 structure
Product name:4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
CAS No:320417-05-8
MF:
MW:
CID:4645586

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime Chemical and Physical Properties

Names and Identifiers

    • 4-(3-CHLOROPHENOXY)-3-NITROBENZENECARBALDEHYDE O-METHYLOXIME
    • 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C147145-50mg
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320417-05-8
50mg
$ 380.00 2022-06-06
A2B Chem LLC
AI82275-10mg
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320417-05-8 >90%
10mg
$240.00 2024-04-20
abcr
AB579359-500mg
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime; .
320417-05-8
500mg
€678.60 2024-08-02
TRC
C147145-25mg
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
320417-05-8
25mg
$ 230.00 2022-06-06
A2B Chem LLC
AI82275-1mg
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320417-05-8 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI82275-1g
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320417-05-8 >90%
1g
$1295.00 2024-04-20
abcr
AB579359-1g
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime; .
320417-05-8
1g
€1312.80 2024-08-02
A2B Chem LLC
AI82275-5mg
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320417-05-8 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI82275-500mg
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
320417-05-8 >90%
500mg
$720.00 2024-04-20

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime Related Literature

Additional information on 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime

Introduction to 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime and Its Significance in Modern Chemical Research

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime, a compound with the CAS number 320417-05-8, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in various chemical and biological processes. The presence of both nitro and chloro substituents on the benzene ring, coupled with the aldehyde and methyloxime functional groups, makes it a versatile intermediate for synthesizing more complex molecules.

The< strong>4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime structure is not only intriguing from a structural perspective but also holds promise in the development of novel pharmaceutical agents. The nitro group, known for its electron-withdrawing properties, can significantly influence the reactivity and electronic distribution of the molecule. This feature is particularly valuable in medicinal chemistry, where precise control over molecular interactions is crucial for designing effective drugs.

In recent years, there has been a growing interest in exploring the pharmacological properties of nitroaromatic compounds. These compounds have shown promise in various therapeutic areas, including cancer treatment, inflammation modulation, and antimicrobial applications. The< strong>4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime, with its dual functionality, offers a unique platform for investigating these properties. Researchers have been particularly interested in how the methyloxime group can modulate the bioactivity of the molecule, potentially leading to new drug candidates.

The synthesis of< strong>4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime involves a series of well-defined chemical transformations that highlight the importance of organic synthesis in drug development. The process typically begins with the nitration of 3-chlorophenol, followed by methylation and subsequent oximation to introduce the methyloxime group. Each step in this synthesis is critical and requires careful optimization to ensure high yield and purity.

The< strong>CAS number 320417-05-8 serves as a unique identifier for this compound, facilitating its recognition and use in research settings. This standardized nomenclature system is essential for ensuring that researchers around the world can accurately identify and communicate about specific chemical entities. The CAS registry number also aids in tracking the compound's usage, regulatory status, and any associated patents or literature references.

Recent studies have begun to explore the biological activity of< strong>4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime. Initial investigations have shown that this compound exhibits notable interactions with biological targets, suggesting potential therapeutic applications. For instance, researchers have observed that it can inhibit certain enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Additionally, its ability to interact with DNA-binding proteins has raised interest in its potential as an anticancer agent.

The< strong>nitro group in particular has been studied extensively for its ability to generate reactive oxygen species under specific conditions. These species can be harnessed to induce oxidative stress in target cells, which is a mechanism employed by many chemotherapeutic agents. The< strong>methyl oxime group, on the other hand, can participate in hydrogen bonding interactions with biological molecules, potentially enhancing binding affinity and selectivity.

In conclusion, 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS number 320417-05-8) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play an important role in advancing our understanding of chemical-biological interactions.

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Amadis Chemical Company Limited
(CAS:320417-05-8)4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
A1226156
Purity:99%
Quantity:1g
Price ($):550